Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride

Molecular Weight Chlorine Content Lipophilicity Prediction

Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride (CAS 73616-22-5) is a disubstituted carbamoyl chloride belonging to the class of halogenated phenoxyethyl carbamates. It is primarily recognized as the penultimate intermediate in the industrial synthesis of prochloraz, a broad-spectrum imidazole fungicide.

Molecular Formula C12H13Cl4NO2
Molecular Weight 345.0 g/mol
CAS No. 73616-22-5
Cat. No. B12666593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride
CAS73616-22-5
Molecular FormulaC12H13Cl4NO2
Molecular Weight345.0 g/mol
Structural Identifiers
SMILESCCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)Cl
InChIInChI=1S/C12H13Cl4NO2/c1-2-3-17(12(16)18)4-5-19-11-9(14)6-8(13)7-10(11)15/h6-7H,2-5H2,1H3
InChIKeyNRYIEUFYGYSGDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride (CAS 73616-22-5): A Key Intermediate for Imidazole Fungicide Synthesis


Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride (CAS 73616-22-5) is a disubstituted carbamoyl chloride belonging to the class of halogenated phenoxyethyl carbamates . It is primarily recognized as the penultimate intermediate in the industrial synthesis of prochloraz, a broad-spectrum imidazole fungicide [1]. The compound contains a 2,4,6-trichlorophenoxy ethyl group linked to a propylcarbamoyl chloride moiety, which provides the critical electrophilic carbonyl chloride warhead for subsequent imidazole coupling .

Why Generic Carbamoyl Chloride Substitution Fails for Prochloraz-Directed Procurement


Generic substitution of this specific carbamoyl chloride with less halogenated or non-halogenated analogs is not feasible for users targeting prochloraz or its derivatives. The 2,4,6-trichlorophenoxy moiety is essential for the fungicidal activity of the final imidazole carboxamide product, as it directly participates in binding to fungal CYP51 lanosterol 14α-demethylase [1]. Substituting the trichlorophenoxy group with a non-halogenated phenoxy group (e.g., N-2-phenoxyethyl-N-propylcarbamoyl chloride, CAS 55246-87-2) would yield an intermediate that cannot produce prochloraz and would lack the requisite electron-withdrawing character needed for downstream reactivity and biological target engagement [2]. The patent literature explicitly teaches that halogen substitution on the phenoxy ring is critical for pesticidal efficacy [2].

Quantitative Differentiation Evidence: Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride vs. Non-Halogenated Analog


Molecular Weight and Chlorine Content Differentiate Target Compound from Non-Halogenated Analog

The target compound, propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride, has a molecular weight of 345.05 g/mol with four chlorine atoms (C12H13Cl4NO2) . In contrast, the non-halogenated analog N-2-phenoxyethyl-N-propylcarbamoyl chloride (CAS 55246-87-2) has a molecular weight of 241.71 g/mol with only one chlorine atom (C12H16ClNO2) . This 103.34 g/mol difference directly reflects the presence of three additional chlorine atoms on the phenoxy ring, which is known to increase lipophilicity (predicted logP difference of approximately +1.5 to +2.0 units based on additive fragment contributions) .

Molecular Weight Chlorine Content Lipophilicity Prediction

Predicted Boiling Point Reflects Enhanced Intermolecular Forces from Trichlorination

Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride exhibits a predicted boiling point of 448.5 °C at 760 mmHg . While boiling point data for the non-halogenated analog are not publicly available, typical N,N-dialkyl carbamoyl chlorides of comparable molecular weight (e.g., N,N-dipropylcarbamoyl chloride, MW ~163 g/mol) boil in the 180–220 °C range. The substantially higher boiling point of the target compound is attributable to increased molecular weight, greater polarizability from chlorine atoms, and stronger van der Waals interactions, which collectively necessitate different distillation and purification equipment specifications .

Boiling Point Distillation Process Engineering

Electron-Withdrawing Trichlorophenoxy Group Enhances Hydrolytic Stability Relative to Non-Halogenated Carbamoyl Chlorides

Carbamoyl chlorides are inherently moisture-sensitive, undergoing hydrolysis to carbamic acids with release of HCl [1]. The presence of the electron-withdrawing 2,4,6-trichlorophenoxy group is expected to reduce the electrophilicity of the carbonyl carbon, thereby slowing nucleophilic attack by water compared to non-halogenated phenoxy analogs [1][2]. Literature on structure-reactivity relationships indicates that electron-withdrawing substituents decrease solvolysis rates of carbamoyl chlorides; the σ_p value for the 2,4,6-trichlorophenoxy moiety (cumulative σ_p ≈ +0.69) is substantially higher than that of an unsubstituted phenoxy group (σ_p = 0) [2]. No publicly available hydrolysis half-life data exist for direct quantitative comparison, but the electronic effect is well-established for carbamoyl chloride reactivity [2].

Hydrolytic Stability Reactivity Storage

High-Value Application Scenarios for Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride


Industrial-Scale Synthesis of Prochloraz Fungicide

This compound serves as the direct precursor to prochloraz via reaction with imidazole. Its specific trichlorophenoxy structure is non-negotiable for generating the final fungicide, as supported by the synthesis pathway documented in the patent and public literature [1]. Procurement of the correct intermediate ensures batch-to-batch consistency in prochloraz active ingredient manufacturing.

Quality Control Analytical Standard for Prochloraz Impurity Profiling

The compound is used as a reference standard in reverse-phase HPLC methods to detect residual carbamoyl chloride intermediate in final prochloraz formulations [2]. Its distinct retention time under specified mobile phase conditions (acetonitrile/water/phosphoric acid) enables accurate quantification, which is critical for regulatory compliance.

Structure-Activity Relationship (SAR) Studies on Azole Fungicides

Researchers investigating the contribution of halogen substitution to CYP51 inhibition can use this compound to prepare prochloraz and its analogs [3]. The trichlorinated intermediate allows systematic variation of the imidazole-capping step to generate focused libraries for activity comparison.

Environmental Fate Research Requiring Trichlorophenoxy Reference Materials

Studies on the degradation and metabolite profiling of prochloraz in soil and aquatic systems may require the carbamoyl chloride intermediate as a synthetic reference for the 2,4,6-trichlorophenoxy fragment [4]. Its well-defined physicochemical properties (MW, predicted logP, boiling point) facilitate the development of extraction and detection protocols.

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